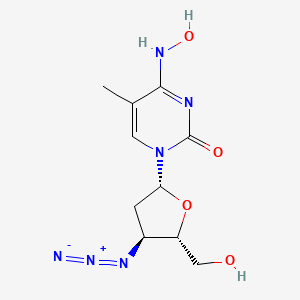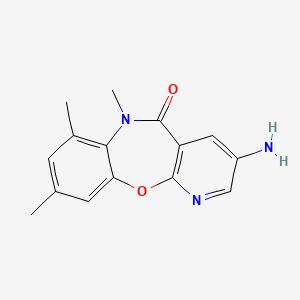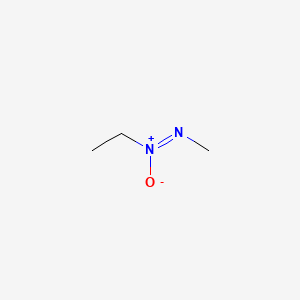
3'-Azido-2',3'-dideoxy-N4-OH-5-methylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine is a nucleoside analog known for its potential antiviral properties. It is structurally related to other nucleoside analogs and has been studied for its ability to inhibit viral replication, particularly in the context of human immunodeficiency virus (HIV) research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine typically involves multiple steps, starting from a suitable nucleoside precursor. The azido group is introduced through nucleophilic substitution reactions, often using azidotrimethylsilane or sodium azide as the azide source. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of scalable reaction conditions that ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions to form different functionalized nucleosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various functionalized nucleosides that can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Investigated for its role in inhibiting viral replication, particularly in HIV research.
Medicine: Potential therapeutic agent for antiviral treatments.
Industry: Used in the development of antiviral drugs and as a research tool in molecular biology.
Wirkmechanismus
The compound exerts its effects by incorporating into the viral DNA during replication, leading to chain termination. This prevents the virus from replicating effectively. The molecular targets include viral reverse transcriptase enzymes, which are crucial for the replication of retroviruses like HIV .
Vergleich Mit ähnlichen Verbindungen
- 3’-Azido-3’-deoxythymidine
- 2’,3’-Dideoxycytidine
- 3’-Azido-2’,3’-dideoxyguanosine
Uniqueness: 3’-Azido-2’,3’-dideoxy-N4-OH-5-methylcytidine is unique due to its specific structural modifications, which confer distinct antiviral properties. Its ability to inhibit viral replication with high selectivity makes it a valuable compound in antiviral research .
Eigenschaften
CAS-Nummer |
115913-79-6 |
|---|---|
Molekularformel |
C10H14N6O4 |
Molekulargewicht |
282.26 g/mol |
IUPAC-Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O4/c1-5-3-16(10(18)12-9(5)14-19)8-2-6(13-15-11)7(4-17)20-8/h3,6-8,17,19H,2,4H2,1H3,(H,12,14,18)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
UALCCFUZBGNAPH-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1NO)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)N=C1NO)C2CC(C(O2)CO)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)

![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)


![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)


